

Fluridil's Hydrolytic Decomposition and Inactive Metabolites: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fluridil*

Cat. No.: *B1663839*

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Abstract

Fluridil (also known as Eucapil®), a topically applied anti-androgenic agent, is designed to mitigate androgenetic alopecia by suppressing the androgen receptor. A key feature of its molecular design is its inherent instability in aqueous environments, leading to hydrolytic decomposition into inactive metabolites. This engineered instability is a deliberate safety feature to prevent systemic absorption and associated side effects. This technical guide provides a comprehensive overview of the hydrolytic decomposition of **Fluridil**, its resulting inactive metabolites, and the experimental methodologies used to study these processes.

Hydrolytic Decomposition of Fluridil

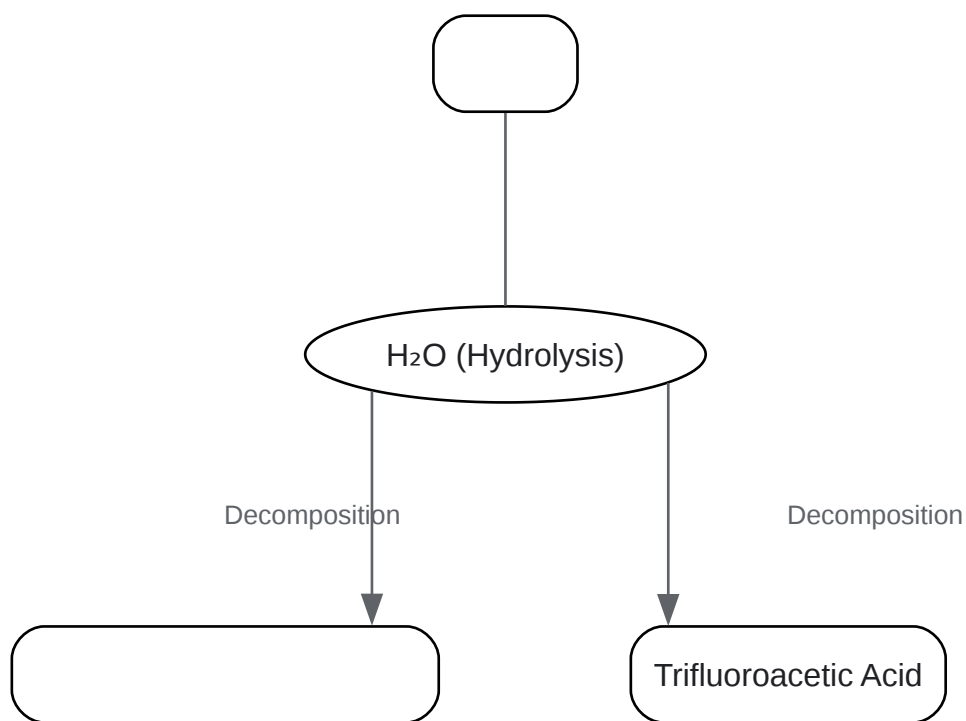
Fluridil is susceptible to hydrolysis, a chemical breakdown process involving water. This decomposition is a critical aspect of its safety profile, ensuring that any potential systemic absorption is followed by rapid degradation into inactive compounds. The hydrolytic decomposition of **Fluridil** results in the cleavage of the amide bond, yielding two primary metabolites: BP-34 and trifluoroacetic acid[1][2][3].

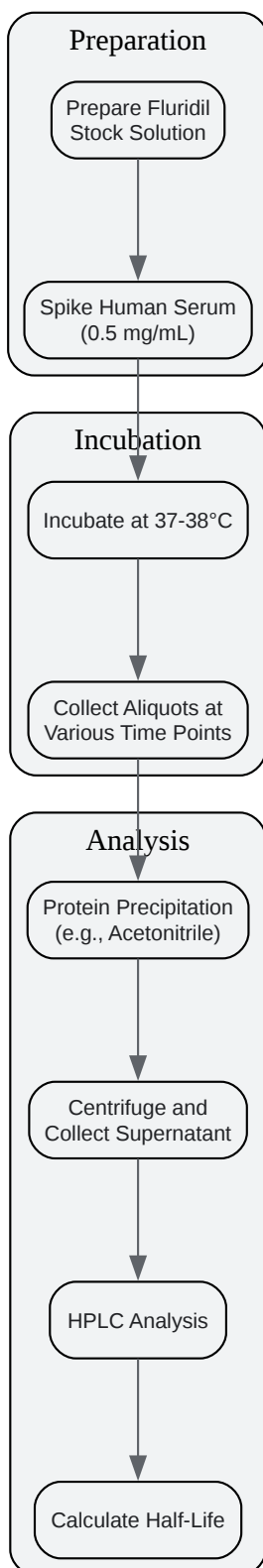
The chemical structures of **Fluridil** and its decomposition products are as follows:

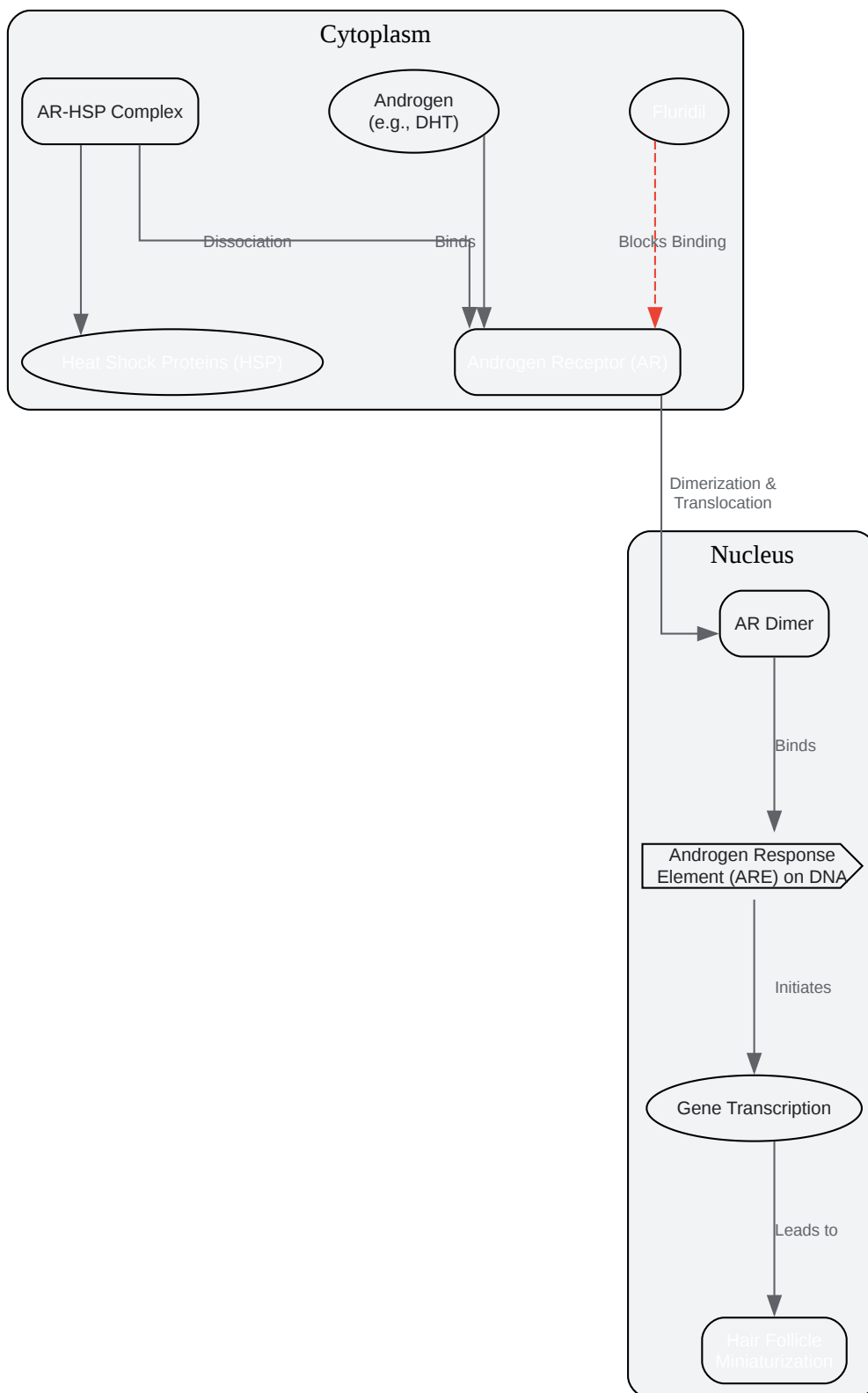
- **Fluridil:** 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanamide

- BP-34: 3-amino-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl)phenyl) propanamide
- Trifluoroacetic Acid

The hydrolytic decomposition pathway is illustrated in the diagram below.







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References

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- 2. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
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